4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
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Overview
Description
"4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine" is a compound of interest within the scope of synthetic organic chemistry, especially concerning its synthesis, structure, and properties. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and potential as pharmacological agents.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclization reactions and the use of morpholine as a key component in constructing the molecular scaffold. For instance, the synthesis of related oxadiazole compounds typically involves the reaction of organic acids to form esters, hydrazides, and subsequently, oxadiazole derivatives through nucleophilic substitution reactions (Aziz‐ur‐Rehman et al., 2015).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including their crystal structure, can be elucidated using techniques like X-ray diffraction. The analysis reveals the geometry, bonding patterns, and overall conformation of the molecule, essential for understanding its chemical reactivity and interaction with biological targets (Mamatha S.V et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-17-8-7-14(13-18(17)27-2)19-22-20(29-23-19)15-5-3-4-6-16(15)21(25)24-9-11-28-12-10-24/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGDFOCNMGZRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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